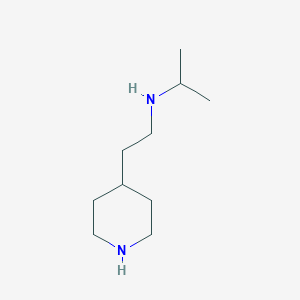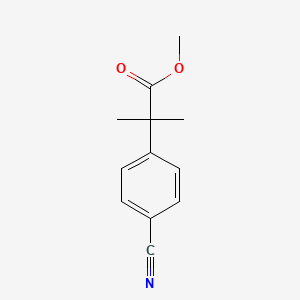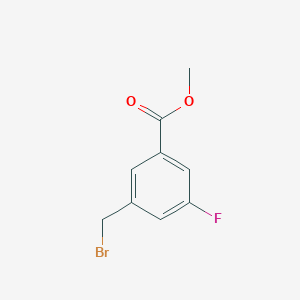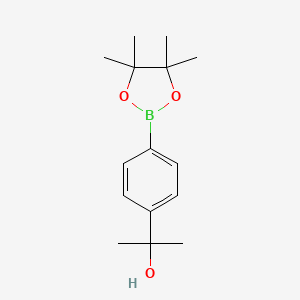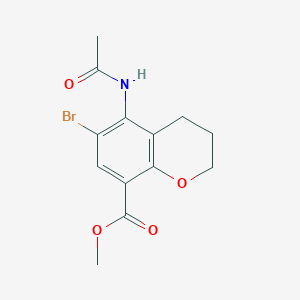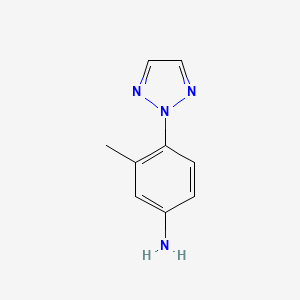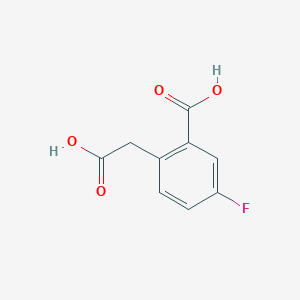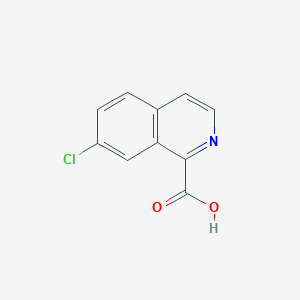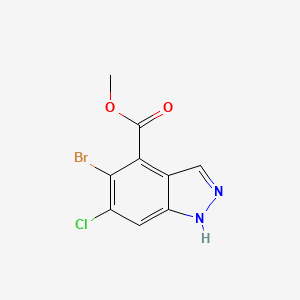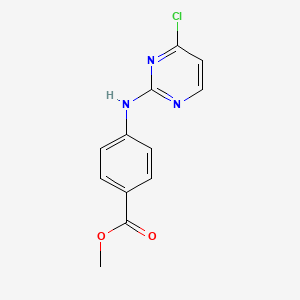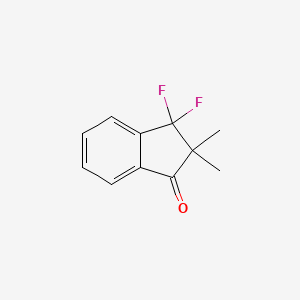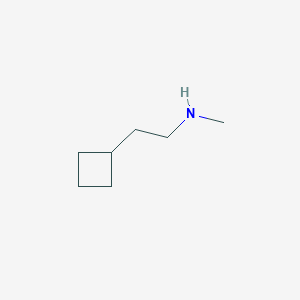
N-Methyl cyclobutaneethanamine
Übersicht
Beschreibung
“N-Methyl cyclobutaneethanamine” would be a cyclic compound with a cyclobutane ring and an ethanamine group that has been N-methylated .
Molecular Structure Analysis
The molecular structure of “N-Methyl cyclobutaneethanamine” would likely consist of a four-membered cyclobutane ring with an ethanamine (a two-carbon chain with an amine group) attached. One of the hydrogens of the amine group would be replaced by a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “N-Methyl cyclobutaneethanamine” are not available, amines in general can undergo a variety of reactions, including acylation, alkylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl cyclobutaneethanamine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Enhanced Biodegradation
- Bioremediation of Contaminated Soils : The application of cyclodextrins, including methylated variants, has been studied for enhancing the bioremediation of soils contaminated with transformer oil. These compounds improve the mobility and bioavailability of pollutants, facilitating their degradation by indigenous microorganisms (Molnár et al., 2005).
Cyclobutane-Containing Compounds
- Antimicrobial and Anticancer Activities : Research on cyclobutane-containing alkaloids from terrestrial and marine species shows these compounds have antimicrobial, antibacterial, and anticancer activities. The unique structures of these natural and synthetic analogs contribute to their biological effects (Dembitsky, 2007).
Synthetic Methods
- Functionalized Cyclobutenes : Enamine [2 + 2] cycloadditions, involving methylated intermediates, provide a route to functionalized cyclobutenes. This method showcases the utility of cyclobutane and its derivatives in synthesizing complex organic structures (Sheldrake et al., 2005).
Novel Compounds with Biological Activities
- Cytotoxicity Studies : The isolation and structural elucidation of new cyclobutane lignans, such as endiandrin B, from natural sources have been investigated for their cytotoxic activities against cancer cell lines. These studies highlight the potential therapeutic applications of cyclobutane derivatives (Davis et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclobutyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZDKQWRNKPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutylethyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



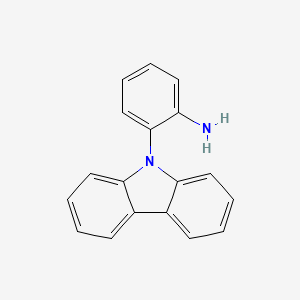
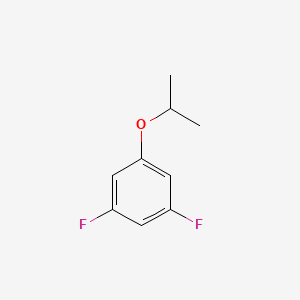
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
